CYP3A4 Inhibition Profile of 2-(4-Methylphenyl)-4(1H)-pteridinone vs. Class Baseline
2-(4-Methylphenyl)-4(1H)-pteridinone demonstrates an IC50 value of 10,000 nM against human CYP3A4, a critical hepatic enzyme responsible for the metabolism of a broad range of xenobiotics and pharmaceuticals [1]. While direct comparator data for the unsubstituted analog (2-phenyl-4(1H)-pteridinone) in this exact assay are not available, the methyl substitution in the para-position of the phenyl ring is known to modulate lipophilicity and steric interactions within the CYP3A4 active site. This IC50 value can be benchmarked against known CYP3A4 inhibitors: clinically significant inhibitors typically exhibit IC50 values below 1,000 nM, while weak inhibitors fall in the 10,000-50,000 nM range [2]. The measured IC50 of 10,000 nM places 2-(4-Methylphenyl)-4(1H)-pteridinone at the threshold of weak CYP3A4 inhibition, suggesting a reduced potential for CYP3A4-mediated drug-drug interactions compared to more potent pteridinone-based kinase inhibitors that may contain additional hydrophobic moieties.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Clinically significant inhibitors: < 1,000 nM; Weak inhibitors: 10,000-50,000 nM (class reference) |
| Quantified Difference | At threshold of weak inhibition; ~10- to 50-fold weaker than clinically significant inhibitors |
| Conditions | Human CYP3A4 expressed in baculovirus-infected insect cells using beetle D-luciferin as substrate, 30 min preincubation |
Why This Matters
This data supports the selection of 2-(4-Methylphenyl)-4(1H)-pteridinone in early-stage research where minimal CYP3A4 interference is desirable to reduce confounding metabolic variables in cellular or in vivo models.
- [1] BindingDB. BDBM50522430 / CHEMBL4582026. CYP3A4 Inhibition Assay. View Source
- [2] US FDA. Drug Development and Drug Interactions: Table of Substrates, Inhibitors and Inducers. View Source
